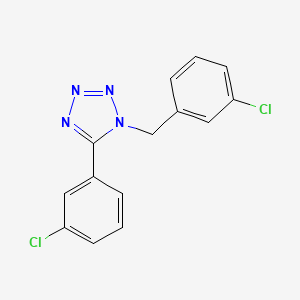

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c15-12-5-1-3-10(7-12)9-20-14(17-18-19-20)11-4-2-6-13(16)8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIUOOIAEWTXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chlorobenzyl chloride with 3-chlorophenylhydrazine in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium azide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce chlorinated amines.

Scientific Research Applications

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula: $ \text{C}{13}\text{H}{10}\text{Cl}2\text{N}4 $ (calculated molecular weight: ~292.9 g/mol).

- Substituents: Electron-withdrawing chlorine atoms at meta positions on both aromatic rings, likely enhancing stability and influencing intermolecular interactions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 1-(3-chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole with structurally related tetrazole derivatives:

Spectral and Electronic Comparisons

Infrared Spectroscopy :

- C-Cl stretching vibrations are typically observed near 1105 cm⁻¹ in chlorinated tetrazoles (e.g., compound 2f) . The target compound would exhibit similar peaks, with additional absorptions for the benzyl C-H stretches (~2800–3000 cm⁻¹).

- Compounds with trifluoromethyl groups (e.g., ) show strong C-F stretches (~1200–1300 cm⁻¹), absent in the target compound.

NMR Spectroscopy :

- Aromatic protons in chlorinated tetrazoles resonate between δ 7.0–8.2 ppm (e.g., compound 2f: δ 7.43–8.21) . The benzyl group in the target compound would introduce distinct splitting patterns due to deshielding effects.

- Electron-withdrawing substituents (e.g., CF$_3$) downfield-shift adjacent protons, as seen in .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular forces. For example, 1-(3,5-dichlorophenyl)-tetrazole (4e) has a higher mp (127–128°C) due to symmetrical substitution, whereas steric bulk (e.g., 2-methyl in 4b) reduces mp . The target compound’s mp is expected to exceed 110°C based on analogous structures.

Biological Activity

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-1H-1,2,3,4-tetrazole is a compound belonging to the tetrazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of chlorine substituents on the benzyl and phenyl rings enhances its reactivity and potential biological activity.

Biological Activity Overview

Tetrazoles and their derivatives have been extensively studied for their pharmacological properties. Key activities include:

- Antimicrobial Activity : Tetrazole derivatives often exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various pathogenic strains.

- Anticancer Activity : Research indicates that tetrazoles can inhibit cancer cell proliferation. Studies have demonstrated that certain tetrazole derivatives induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some tetrazoles possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of tetrazole derivatives reported that compounds structurally related to this compound displayed notable activity against several bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 125 |

| Candida albicans | 75 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of tetrazoles has been highlighted in various studies. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Mechanism of Action : The compound may inhibit specific pathways involved in cell proliferation and survival.

In vitro studies have shown that certain tetrazole derivatives significantly reduce cell viability at concentrations as low as 10 μM .

Case Studies

Several case studies illustrate the biological activity of tetrazoles:

-

Case Study on Antibacterial Properties :

- A derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a zone of inhibition greater than 20 mm in disc diffusion assays.

-

Case Study on Anticancer Effects :

- A study involving a series of tetrazole derivatives showed that one compound led to a significant reduction in tumor size in xenograft models of breast cancer when administered at a dose of 50 mg/kg.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways that control cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.